molecular formula C15H17N5O B11036234 (2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide

(2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide

Cat. No.: B11036234
M. Wt: 283.33 g/mol
InChI Key: HMGUWOQNOOQTKV-UHFFFAOYSA-N
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Description

2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core structure, which is known for its diverse biological activities and potential therapeutic applications. This compound is of significant interest in medicinal chemistry due to its potential as an inhibitor of various enzymes and its role in drug development.

Preparation Methods

The synthesis of 2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE involves several steps. One common method includes the reaction of 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline-1-ylidene)-hydrazinocarbothioamides with α-halocarbonyl compounds such as ethyl bromocetate and 2-bromoacetophenone derivatives . This reaction yields a series of novel thiazolidin-4-ones and pyrroloquinoline derivatives. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.

Chemical Reactions Analysis

2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as blood clotting factors Xa and XIa. The compound binds to the active sites of these enzymes, inhibiting their activity and preventing blood clot formation . This inhibition is achieved through the formation of stable complexes with the enzymes, blocking their catalytic functions.

Comparison with Similar Compounds

Similar compounds to 2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE include:

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

1-[(2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]guanidine

InChI

InChI=1S/C15H17N5O/c1-8-7-15(2,3)20-12-9(8)5-4-6-10(12)11(13(20)21)18-19-14(16)17/h4-7,21H,1-3H3,(H3,16,17)

InChI Key

HMGUWOQNOOQTKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC(=N)N)(C)C

Origin of Product

United States

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